molecular formula C8H9BrO B024875 4-Methoxybenzyl bromide CAS No. 2746-25-0

4-Methoxybenzyl bromide

Cat. No. B024875
Key on ui cas rn: 2746-25-0
M. Wt: 201.06 g/mol
InChI Key: GIGRWGTZFONRKA-UHFFFAOYSA-N
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Patent
US05229381

Procedure details

p-Methoxybenzyl alcohol (13.8 g, 0.1 mol) was added dropwise to a solution of 48% HBr (50 gm, 0.3 mol of HBr) over a period of 15 min and the solution was then stirred for an additional 15 min before being poured into a mixture of ice-H2O and Et2O. The layers were separated and the aqueous layer was extracted with Et2O. The combined Et2O extracts were washed with sat. NaCl, dried over Na2SO4 and evaporated to dryness to give 23.4 gm of p-methoxybenzyl bromide suitable for use in the next step.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9]O)=[CH:7][CH:8]=1.[BrH:11]>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][Br:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
COC=1C=CC(=CC1)CO
Name
Quantity
50 g
Type
reactant
Smiles
Br
Step Two
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was then stirred for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
The combined Et2O extracts were washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 116.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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